molecular formula C27H22N6O4 B2679345 3-(2H-1,3-benzodioxol-5-yl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea CAS No. 1358814-77-3

3-(2H-1,3-benzodioxol-5-yl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea

Cat. No.: B2679345
CAS No.: 1358814-77-3
M. Wt: 494.511
InChI Key: OPTVBBUJETXALD-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a benzodioxole moiety linked to a phenyl group substituted with an imidazole-oxadiazole hybrid scaffold. Its structural complexity arises from the integration of multiple heterocyclic systems: the benzodioxole (1,3-benzodioxole) core, a 1,2,4-oxadiazole ring, and a 1H-imidazole group. Such methods are typical for constructing benzimidazole- and oxadiazole-containing scaffolds .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-[[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N6O4/c1-17-3-2-4-19(11-17)25-31-26(37-32-25)22-14-33(15-28-22)13-18-5-7-20(8-6-18)29-27(34)30-21-9-10-23-24(12-21)36-16-35-23/h2-12,14-15H,13,16H2,1H3,(H2,29,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTVBBUJETXALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)NC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2H-1,3-benzodioxol-5-yl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H20N4O4\text{C}_{21}\text{H}_{20}\text{N}_{4}\text{O}_{4}

This structure features a benzodioxole moiety, an imidazole ring, and an oxadiazole group, which are known to contribute to the biological activity of similar compounds.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzodioxole have demonstrated effectiveness against various bacterial strains through mechanisms involving enzyme inhibition and disruption of bacterial cell wall synthesis .

Anticancer Properties

The compound's potential anticancer activity has been highlighted in several studies. The presence of the imidazole and oxadiazole rings suggests possible interactions with cellular targets involved in cancer progression. For example, compounds with similar structures have been shown to inhibit key signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis .

A specific study focusing on related compounds indicated that they could inhibit the growth of cancer cell lines through modulation of apoptosis-related proteins .

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, preventing their division.
  • Apoptosis Induction : The activation of apoptotic pathways has been observed in cancer cells treated with structurally related compounds.

Study 1: Antimicrobial Efficacy

A study published in PLOS One evaluated several synthesized compounds for their antimicrobial efficacy. The results indicated that certain derivatives exhibited dual inhibition against essential bacterial enzymes such as dihydrofolate reductase (DHFR) and enoyl ACP reductase . This dual action enhances their potential as therapeutic agents against resistant bacterial strains.

Study 2: Anticancer Activity

In another investigation, a series of benzodioxole derivatives were tested for their anticancer properties against various human cancer cell lines. The findings revealed that these compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways .

Data Summary

Activity TypeTarget Organisms/CellsMechanismReference
AntimicrobialBacteriaEnzyme inhibition
AnticancerCancer cell linesCell cycle arrest & apoptosis
AntitubercularMycobacterium tuberculosisDual enzyme inhibition

Scientific Research Applications

Structural Features

The compound features a benzodioxole moiety, which is known for its biological activity. The presence of an imidazole ring and an oxadiazole derivative suggests potential pharmacological properties.

Antidiabetic Potential

Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives. For instance, a study demonstrated that certain benzodioxole carboxamide derivatives significantly reduced blood glucose levels in diabetic mice models. This suggests that compounds with similar structural features to 3-(2H-1,3-benzodioxol-5-yl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea could be explored for their antidiabetic effects by acting as α-amylase inhibitors .

Anticancer Activity

The anticancer efficacy of benzodioxole derivatives has been investigated extensively. Compounds similar to the one have shown promising results in inhibiting cancer cell proliferation while maintaining safety for normal cells. The need for further in vivo assessments has been emphasized to establish their therapeutic potential .

Neuroprotective Effects

Research indicates that benzodioxole derivatives may exhibit neuroprotective properties. These compounds can potentially mitigate neurodegenerative processes, making them candidates for further exploration in treating conditions like Alzheimer’s disease .

Case Study 1: Antidiabetic Activity

In a study involving synthesized benzodioxole carboxamide derivatives, significant reductions in blood glucose levels were observed in diabetic mice. The compound IIc was particularly noted for its effectiveness, showing an IC50 value of 2.57 µg/mL against α-amylase .

Case Study 2: Anticancer Efficacy

A series of benzodioxole derivatives were tested against various cancer cell lines. The results indicated that certain derivatives exhibited strong cytotoxic effects while sparing normal cells, highlighting their potential as anticancer agents .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s unique architecture invites comparison with other heterocyclic derivatives, particularly those featuring benzodioxole, imidazole, oxadiazole, or urea motifs. Below is a detailed analysis of structural analogs and their properties:

Table 1: Structural and Functional Comparison

Compound Core Heterocycles Key Substituents Functional Groups Biological Relevance (Inferred)
Target Compound 1,3-Benzodioxole, 1,2,4-oxadiazole, 1H-imidazole 3-Methylphenyl, urea-linked phenyl Urea, methyl Potential kinase inhibition due to urea’s H-bonding
9a () Benzimidazole, triazole Phenylthiazole, acetamide Acetamide, triazole Antimicrobial (docking suggests enzyme binding)
4a-f () Benzimidazole, 1,3-benzodioxole Fluoro-/bromo-/methoxy-phenyl Benzodioxole, halogen Anticancer (halogen enhances lipophilicity)
9a () Pyrazole, imidazole Ethyl, 3-methylphenyl Urea, methyl CNS activity (similar to urea-based drugs)

Key Observations

Heterocyclic Diversity :

  • The target compound’s 1,2,4-oxadiazole is less common in ’s triazole-acetamide derivatives but offers superior metabolic stability compared to triazoles .
  • Benzimidazole derivatives () prioritize halogen substituents (e.g., fluorine, bromine) for enhanced bioavailability, whereas the target compound uses a 3-methylphenyl group, which may improve hydrophobic interactions .

Functional Group Impact :

  • Urea vs. Acetamide : The urea group in the target compound and ’s analogs enables stronger hydrogen-bonding interactions, often critical for enzyme inhibition (e.g., kinase targets) . In contrast, acetamide derivatives () exhibit moderate activity due to weaker H-bonding .
  • Benzodioxole vs. Benzothiazole : The benzodioxole in the target compound and ’s analogs may confer electron-rich aromaticity, enhancing binding to aromatic residues in proteins .

Synthetic Strategies :

  • employs sodium metabisulfite and high-temperature (120°C) conditions for benzimidazole synthesis, which may limit scalability . The target compound’s synthesis likely requires milder conditions for oxadiazole formation, such as cyclodehydration of amidoximes .

Biological Activity :

  • Docking studies in suggest that triazole-thiazole derivatives (e.g., 9c) bind to enzyme active sites via π-π interactions . The target compound’s oxadiazole-imidazole hybrid could mimic this behavior but with improved steric fit due to its planar oxadiazole ring.
  • Urea derivatives in show CNS activity, implying that the target compound’s urea bridge may facilitate blood-brain barrier penetration .

Table 2: Physicochemical Properties (Inferred)

Property Target Compound 9a () 4a ()
LogP (Lipophilicity) ~3.5 (moderate) ~2.8 (lower) ~3.2 (moderate)
Solubility (aq.) Low (aromatic dominance) Moderate (acetamide) Low (halogenated)
Metabolic Stability High (oxadiazole) Moderate (triazole) High (benzodioxole)

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